molecular formula C10H6ClNO2 B1458367 3-Chloroisoquinoline-8-carboxylic acid CAS No. 1337880-43-9

3-Chloroisoquinoline-8-carboxylic acid

Cat. No.: B1458367
CAS No.: 1337880-43-9
M. Wt: 207.61 g/mol
InChI Key: XJSJXZNXEOSEKF-UHFFFAOYSA-N
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Description

3-Chloroisoquinoline-8-carboxylic acid is a chemical compound with the molecular formula C10H6ClNO2 . It belongs to the isoquinoline family.


Molecular Structure Analysis

The molecular structure of this compound consists of a bicyclic compound with a pyridine ring fused to a phenol, where the hydroxyl group is attached to position 8 .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 207.61300 . More specific physical and chemical properties are not provided in the search results.

Safety and Hazards

The safety data sheet for a similar compound, 8-chloroisoquinoline-3-carboxylic acid, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

It’s known that isoquinoline derivatives have significant antibacterial activity , suggesting that their targets could be bacterial proteins or enzymes essential for bacterial growth and survival.

Mode of Action

Isoquinoline derivatives, including 3-chloroisoquinoline-8-carboxylic acid, have been found to exhibit significant antibacterial activity . This suggests that these compounds may interact with their targets in a way that inhibits bacterial growth or survival.

Biochemical Pathways

Given its antibacterial activity , it can be inferred that this compound likely interferes with essential biochemical pathways in bacteria, leading to their death or inhibition of growth.

Result of Action

This compound has been found to exhibit significant antibacterial activity . It is likely that the result of its action at the molecular and cellular levels is the inhibition of bacterial growth or survival.

Biochemical Analysis

Molecular Mechanism

At the molecular level, 3-Chloroisoquinoline-8-carboxylic acid exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and proteins, leading to enzyme inhibition or activation . This binding can result in conformational changes in the biomolecules, affecting their activity. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism . The compound can affect metabolic flux and metabolite levels, leading to changes in cellular energy balance and homeostasis. For instance, it has been shown to influence the degradation pathways of quinoline derivatives, impacting the overall metabolic profile of the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation. The compound’s distribution can affect its efficacy and toxicity, as it needs to reach specific cellular compartments to exert its effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function . The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with target biomolecules and the subsequent biochemical effects. For example, the compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression.

Properties

IUPAC Name

3-chloroisoquinoline-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-9-4-6-2-1-3-7(10(13)14)8(6)5-12-9/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJSJXZNXEOSEKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=NC=C2C(=C1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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